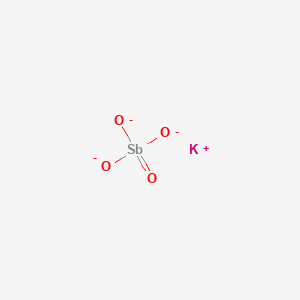
Antimonate (SbO31-), potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Potassium antimonate is typically synthesized through the reaction of antimony trioxide (Sb₂O₃) with potassium hydroxide (KOH). This process involves careful regulation of reaction conditions to ensure the desired product . The reaction can be represented as follows:
Sb2O3+2KOH→2KSbO3+H2O
In industrial settings, potassium antimonate can also be produced through the thermal decomposition of antimony potassium tartrate. This method involves heating antimony potassium tartrate to specific temperatures, resulting in the formation of potassium antimonate along with other antimony oxides .
Chemical Reactions Analysis
Potassium antimonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: Potassium antimonate can be oxidized to form higher oxidation state compounds of antimony.
Reduction: It can be reduced to form lower oxidation state compounds of antimony.
Substitution: Potassium antimonate can participate in substitution reactions where the antimony atom is replaced by other elements or groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Potassium antimonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of potassium antimonate involves its interaction with molecular targets and pathways. For instance, in biological systems, potassium antimonate can bind to proteins such as bovine serum albumin, causing changes in the protein’s secondary structure . This binding can interfere with the protein’s normal function and lead to various biological effects.
Comparison with Similar Compounds
Potassium antimonate can be compared with other similar compounds, such as:
Sodium antimonate (NaSbO₃): Similar to potassium antimonate, sodium antimonate is used in various industrial applications and has similar chemical properties.
Calcium antimonate (Ca₂Sb₂O₇): This compound has a different crystal structure and is used in different applications compared to potassium antimonate.
Lead antimonate (Pb₂Sb₂O₇):
Potassium antimonate is unique due to its specific applications as a flame retardant and clarifying agent, as well as its role in biological detection .
Biological Activity
Antimonate (SbO31-), potassium, is an inorganic compound that has garnered attention for its biological activities and potential applications in various fields, including medicine and environmental science. This article explores the biological properties, mechanisms of action, and relevant case studies related to potassium antimonate.
- Chemical Formula : K₄SbO₃
- Molecular Weight : 205.56 g/mol
- CAS Number : 14486-20-5
Biological Activity Overview
Potassium antimonate has been studied primarily for its effects on biological systems, particularly in relation to its toxicity and potential therapeutic uses. The compound exhibits various biological activities, including:
- Antimicrobial Properties : Potassium antimonate has demonstrated effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent.
- Antiparasitic Activity : Research indicates that antimonate compounds can inhibit the growth of parasitic organisms, including those responsible for diseases like leishmaniasis.
- Toxicological Effects : While it has therapeutic potential, potassium antimonate is also associated with toxicity, particularly in high doses.
The biological activity of potassium antimonate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Potassium antimonate may inhibit key enzymes involved in metabolic pathways of microorganisms.
- Disruption of Membrane Integrity : The compound can disrupt the cell membrane of bacteria and parasites, leading to cell lysis.
- Immunomodulatory Effects : It may modulate immune responses, enhancing the host's ability to fight infections.
Antimicrobial Activity
A study conducted by PubChem evaluated the antimicrobial properties of potassium antimonate against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
Antiparasitic Activity
Research published in the Journal of Antimicrobial Chemotherapy explored the efficacy of potassium antimonate against Leishmania species. The study found that treatment with potassium antimonate resulted in a significant decrease in parasite load in infected mice.
| Treatment Group | Parasite Load (Mean ± SD) |
|---|---|
| Control | 1.5 x 10^6 ± 0.2 x 10^6 |
| Potassium Antimonate | 0.3 x 10^6 ± 0.1 x 10^6 |
Toxicological Considerations
Despite its potential benefits, potassium antimonate poses certain risks:
- Acute Toxicity : High doses can lead to acute toxicity, characterized by gastrointestinal disturbances and neurological symptoms.
- Chronic Exposure Risks : Long-term exposure may result in cumulative toxicity, affecting liver and kidney function.
Properties
CAS No. |
14459-60-0 |
|---|---|
Molecular Formula |
KO4Sb-2 |
Molecular Weight |
224.86 g/mol |
IUPAC Name |
potassium;stiborate |
InChI |
InChI=1S/K.4O.Sb/q+1;;3*-1; |
InChI Key |
VRZPDFRHHRVHFO-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Sb](=O)([O-])[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















